molecular formula C6H11BrO B12835535 (1R,2S)-2-Bromocyclohexan-1-ol

(1R,2S)-2-Bromocyclohexan-1-ol

Cat. No.: B12835535
M. Wt: 179.05 g/mol
InChI Key: AAMCLCZHZXKWRV-NTSWFWBYSA-N
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Description

(1R,2S)-2-Bromocyclohexan-1-ol is an organic compound that belongs to the class of bromohydrins. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Bromocyclohexan-1-ol typically involves the bromination of cyclohexene followed by hydrolysis. One common method is the addition of bromine to cyclohexene to form 1,2-dibromocyclohexane, which is then treated with a base to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Bromocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-bromocyclohexanone.

    Reduction: Reduction can yield 2-bromocyclohexanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: 2-Bromocyclohexanone

    Reduction: 2-Bromocyclohexanol

    Substitution: Depending on the nucleophile, products can include 2-hydroxycyclohexanol or 2-aminocyclohexanol.

Scientific Research Applications

(1R,2S)-2-Bromocyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Bromocyclohexan-1-ol involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group and bromine atom undergo transformations that alter the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-Bromocyclohexan-1-ol: The enantiomer of (1R,2S)-2-Bromocyclohexan-1-ol, with opposite stereochemistry.

    2-Bromocyclohexanol: A similar compound without specific stereochemistry.

    2-Bromocyclohexanone: An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it valuable for stereochemical studies and applications requiring chiral molecules. Its reactivity and ability to undergo various chemical transformations also contribute to its significance in research and industry.

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(1R,2S)-2-bromocyclohexan-1-ol

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1

InChI Key

AAMCLCZHZXKWRV-NTSWFWBYSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)O)Br

Canonical SMILES

C1CCC(C(C1)O)Br

Origin of Product

United States

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